3-[(2,4-dichlorophenyl)methoxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide
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Overview
Description
3-[(2,4-dichlorophenyl)methoxy]-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide is a complex organic compound that features a combination of dichlorophenyl, triazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenyl)methoxy]-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dichlorophenylmethoxy intermediate: This involves the reaction of 2,4-dichlorophenol with a suitable methoxylating agent under basic conditions.
Synthesis of the triazole intermediate: This step involves the formation of the 1H-1,2,4-triazole ring through cyclization reactions.
Coupling of intermediates: The dichlorophenylmethoxy and triazole intermediates are then coupled with thiophene-2-carbohydrazide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorophenyl)methoxy]-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[(2,4-dichlorophenyl)methoxy]-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorophenyl)methoxy]-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety is known to inhibit the activity of certain enzymes by binding to their active sites, while the dichlorophenyl and thiophene moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: A well-known antifungal agent that contains a similar dichlorophenyl and triazole structure.
Fluconazole: Another antifungal agent with a triazole ring, but with different substituents.
Itraconazole: A triazole antifungal with a structure similar to ketoconazole but with additional substituents that enhance its activity.
Uniqueness
3-[(2,4-dichlorophenyl)methoxy]-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide is unique due to the presence of the thiophene moiety, which is not commonly found in similar compounds
Properties
Molecular Formula |
C16H14Cl2N6O2S |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H14Cl2N6O2S/c17-11-2-1-10(12(18)5-11)7-26-13-3-4-27-15(13)16(25)23-22-14(19)6-24-9-20-8-21-24/h1-5,8-9H,6-7H2,(H2,19,22)(H,23,25) |
InChI Key |
MZMFEZAEJGDMHI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)N/N=C(/CN3C=NC=N3)\N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)NN=C(CN3C=NC=N3)N |
Origin of Product |
United States |
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